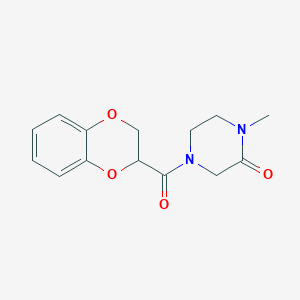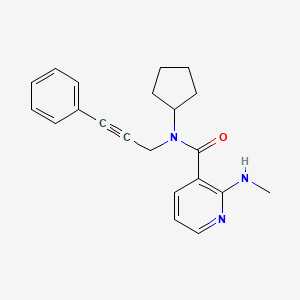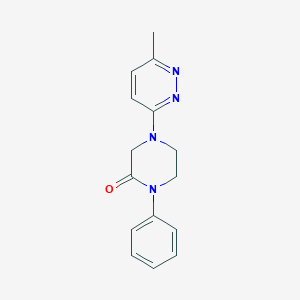![molecular formula C18H30N4 B4532544 9-(Cyclopropylmethyl)-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4532544.png)
9-(Cyclopropylmethyl)-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Descripción general
Descripción
9-(Cyclopropylmethyl)-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H30N4 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(cyclopropylmethyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane is 302.24704697 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Imidazolidine derivatives, including compounds structurally related to 7-(cyclopropylmethyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane, have been synthesized and investigated as novel corrosion inhibitors for steel alloys in acidic solutions. These derivatives enhance resistance to acid corrosion by decreasing both anodic and cathodic half-reactions, functioning as mixed-type inhibitors. Quantum chemical calculations complemented with electrochemical techniques underscore their high inhibition efficiency, suggesting their promising role in protecting metals against corrosion (Nuha Wazzan, I. Obot, & H. Faidallah, 2018).
Synthesis and Structural Analysis
Research into the synthesis and X-ray structure analysis of imidazolidine derivatives, including those structurally akin to the compound , has been conducted to explore tautomeric equilibria and the impact of substituents on these equilibria. Such studies provide insight into the structural configurations and potential reactivity of these compounds, facilitating their application in various chemical transformations (Zhi-tang Huang, W. Gan, & Xiaojun Wang, 1988).
Medicinal Chemistry and Biological Evaluation
Compounds with the diazaspirodecane core have been synthesized and evaluated for their biological activities, including potential radioprotective properties and enzyme inhibition capabilities. These studies indicate that such compounds may have applications in treating or managing conditions related to enzyme dysfunction or radiation exposure. For example, derivatives have shown effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are relevant in the context of neurodegenerative diseases (M. Boztaş et al., 2019).
Reaction Studies and Chemical Synthesis
Investigations into the reactions of methyl cyclopropane-carboxylates with zinc and aromatic aldehydes have led to the synthesis of various diazaspirodecane derivatives. These studies not only expand the chemical repertoire of these compounds but also provide valuable insights into their reactivity and potential applications in synthesizing novel organic molecules with specific functions (N. F. Kirillov, V. V. Shchepin, & M. I. Vakhrin, 2004).
Propiedades
IUPAC Name |
9-(cyclopropylmethyl)-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4/c1-15-19-10-17(20(15)2)12-22-9-7-18(14-22)6-3-8-21(13-18)11-16-4-5-16/h10,16H,3-9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOPBGUXDPYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-[2-(1-benzofuran-2-yl)pyridin-4-yl]pyrrolidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B4532467.png)
![N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-3-(butyrylamino)benzamide](/img/structure/B4532471.png)
![(4-fluoro-3-methylphenyl)[{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]acetic acid](/img/structure/B4532477.png)
![1-(4-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4532482.png)
![4-{1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-ethoxyphenol](/img/structure/B4532502.png)
![4-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4532503.png)
![3-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B4532512.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4532518.png)


![N-[(2R*,4R*,6S*)-2-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4532562.png)

![3-Hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B4532571.png)
![ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4532577.png)
